N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide
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Overview
Description
TPN171 is a novel pyrimidinone phosphodiesterase-5 inhibitor developed by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, and Vigonvita Life Sciences Co., Ltd. This compound is primarily intended for the treatment of pulmonary arterial hypertension and male erectile dysfunction .
Preparation Methods
The synthesis of TPN171 involves several key steps, including the formation of the pyrimidinone core and subsequent modifications to enhance its pharmacological properties. The synthetic route typically involves:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidinone ring.
Functional Group Modifications: Various functional groups are introduced to the pyrimidinone core to enhance its activity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques such as recrystallization and chromatography, followed by characterization using spectroscopic methods.
Chemical Reactions Analysis
TPN171 undergoes several types of chemical reactions, including:
Oxidation: Mono-oxidation reactions such as hydroxylation and N-oxidation.
Dehydrogenation: Removal of hydrogen atoms to form double bonds.
N-dealkylation and O-dealkylation: Removal of alkyl groups from nitrogen and oxygen atoms, respectively.
Amide Hydrolysis: Breaking of the amide bond to form carboxylic acids and amines.
Glucuronidation and Acetylation: Conjugation reactions that enhance the solubility and excretion of the compound
Scientific Research Applications
TPN171 has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of phosphodiesterase-5 inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate various biological processes.
Medicine: Undergoing clinical trials for the treatment of pulmonary arterial hypertension and male erectile dysfunction. .
Mechanism of Action
TPN171 exerts its effects by inhibiting the enzyme phosphodiesterase-5. This inhibition leads to an increase in cyclic guanosine monophosphate levels, resulting in the relaxation of smooth muscle cells and vasodilation. The primary molecular targets are the phosphodiesterase-5 enzymes found in the pulmonary arteries and penile tissue .
Comparison with Similar Compounds
TPN171 is compared with other phosphodiesterase-5 inhibitors such as sildenafil, tadalafil, and vardenafil. While all these compounds share a similar mechanism of action, TPN171 is unique due to its higher selectivity for phosphodiesterase-5 over other phosphodiesterase isoforms, leading to fewer side effects and improved efficacy . Similar compounds include:
Properties
Molecular Formula |
C24H35N5O3 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-[3-(4,5-diethyl-6-oxo-1H-pyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C24H35N5O3/c1-5-14-32-21-9-8-17(25-22(30)16-29-12-10-28(4)11-13-29)15-19(21)23-26-20(7-3)18(6-2)24(31)27-23/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,25,30)(H,26,27,31) |
InChI Key |
PIOIVHHIGWTEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C)C3=NC(=C(C(=O)N3)CC)CC |
Origin of Product |
United States |
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